molecular formula C14H14N2O2 B2475665 2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid CAS No. 1490690-36-2

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid

Cat. No.: B2475665
CAS No.: 1490690-36-2
M. Wt: 242.278
InChI Key: JYJJQCVNAQQJPL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid is a chemical compound designed for research and development, featuring a pyrazole core linked to a cyclopropyl-acetic acid chain. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and presence in several therapeutic agents . The integration of the cyclopropyl group and the acetic acid moiety is a strategic feature seen in various bioactive molecules, as these groups can influence the compound's metabolic stability, conformation, and ability to interact with biological targets . This compound is of significant interest in pharmaceutical research for the design and synthesis of new active molecules. Pyrazole derivatives have been extensively investigated and found to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . Specifically, acetic acid-containing pyrazole derivatives have been explored as potential antagonists for various receptors . The structure of this compound makes it a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies to optimize interactions with specific biological targets. The product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)13(11-6-7-11)16-9-12(8-15-16)10-4-2-1-3-5-10/h1-5,8-9,11,13H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJQCVNAQQJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone to form 4-phenylpyrazole.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be achieved using diazomethane or other cyclopropanation reagents.

    Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid has been investigated for its potential as a pharmacophore in drug design, particularly targeting anti-inflammatory and analgesic agents. The structure of the compound allows for interaction with various biological targets, making it a candidate for developing new therapeutic agents.

Key Findings:

  • Anti-inflammatory Activity : Studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases such as arthritis.
  • Analgesic Properties : The compound's mechanism may involve modulation of pain pathways, which could be beneficial in pain management therapies .

Biological Studies

Research has demonstrated that this compound interacts with specific enzymes and receptors, influencing various biological processes.

Biological Activities:

  • Antimicrobial Activity : In vitro tests have shown that the compound exhibits antimicrobial effects against several bacterial strains, indicating its potential in treating infections .
  • Antitumor Efficacy : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, with significant cytotoxicity observed in breast cancer and leukemia cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to create a variety of derivatives that can be used in further research and development.

Synthesis Applications:

  • Formation of Substituted Pyrazole Derivatives : The cyclopropyl group and pyrazole ring facilitate the creation of various substituted derivatives, enhancing the library of compounds available for biological testing.
  • Development of New Materials : The compound's properties make it suitable for use in developing new materials and chemical processes within industrial applications .

Industrial Applications

Beyond its pharmaceutical relevance, this compound can be utilized in various industrial contexts.

Potential Uses:

  • Fungicides : Similar pyrazole derivatives have been explored as fungicides, indicating that this compound may also possess fungicidal properties through similar mechanisms .
  • Chemical Processes : The compound can be integrated into processes requiring specific chemical transformations due to its stability and reactivity profiles.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on MCF7 breast cancer cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent for cancer treatment.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound showed a marked decrease in inflammation markers, reinforcing its role as a candidate for developing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl and pyrazole moieties can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(4-methylpyrazol-1-yl)acetic acid
  • 2-Cyclopropyl-2-(4-ethylpyrazol-1-yl)acetic acid
  • 2-Cyclopropyl-2-(4-phenylthiazol-1-yl)acetic acid

Uniqueness

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid is unique due to the presence of both a cyclopropyl group and a phenyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. Additionally, a comparison with related compounds will be made to highlight its unique features.

Structure

The chemical structure of this compound consists of a cyclopropyl group attached to an acetic acid moiety, with a phenyl-substituted pyrazole ring. This unique combination contributes to its diverse biological activities.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved by reacting phenylhydrazine with a 1,3-diketone.
  • Cyclopropylation : Introduced via cyclopropanation reactions using reagents such as diazomethane.
  • Acetic Acid Substitution : Accomplished through carboxylation reactions involving carbon dioxide and a base.

Pharmacological Properties

This compound exhibits various pharmacological activities:

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory properties, showing potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this one, exhibit antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against bacteria and fungi, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies show that it can scavenge free radicals, thus protecting cells from oxidative stress .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound inhibits enzymes involved in inflammatory processes and microbial growth.
  • Receptor Modulation : It may modulate receptor activities linked to pain perception and inflammation .

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction of edema induced by carrageenan, indicating strong anti-inflammatory effects .

Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound showed superior antimicrobial activity against resistant strains of Staphylococcus aureus and Candida albicans, with MIC values significantly lower than those of conventional treatments .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Cyclopropyl-2-(4-methylpyrazol-1-yl)acetic acidModerate anti-inflammatoryMethyl substitution affects potency
2-Cyclopropyl-2-(4-ethylpyrazol-1-yl)acetic acidAntimicrobialEthyl group enhances lipophilicity
2-Cyclopropyl-2-(4-phenylthiazol-1-yl)acetic acidAntifungalThiazole ring adds different interaction profile

This table illustrates how variations in substitution on the pyrazole ring affect the biological activity and properties of similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclopropanationCH₂N₂, Cu(I) catalyst, −20°C6592%
Pyrazole CouplingPd(PPh₃)₄, 4-phenylboronic acid, 80°C7895%
CarboxylationBromoacetic acid, K₂CO₃, DMF, 50°C8398%

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) to confirm cyclopropane ring geometry and pyrazole-carboxylic acid orientation .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazole aromaticity (δ 7.2–8.1 ppm). Discrepancies in coupling constants (J = 4–6 Hz) may indicate stereochemical anomalies .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 283.1214 (calculated for C₁₅H₁₅N₂O₂) .

Advanced: How can crystallographic data inconsistencies be resolved during structural refinement?

Answer:

  • Data Cross-Validation : Use SHELXL’s TWIN/BASF commands to address twinning or anisotropic displacement parameters. Compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond angles/lengths .
  • Multi-software Validation : Cross-check refinement results with PLATON (ADDSYM) to detect missed symmetry elements .
  • Example Workflow :
    • Collect data at 100 K to minimize thermal motion artifacts.
    • Refine using SHELXL with restraints on cyclopropane C–C bonds (1.54 Å).
    • Validate hydrogen bonding via Mercury’s interaction maps .

Advanced: What experimental strategies mitigate discrepancies between computational SAR predictions and bioassay results?

Answer:

  • Dynamic Pharmacophore Modeling : Adjust protonation states (e.g., carboxylic acid deprotonation at physiological pH) using Schrödinger’s Epik to improve docking accuracy .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for pyrazole ring modifications (e.g., 4-phenyl vs. 4-thiophenyl) with Desmond MD simulations .
  • In Vitro Cross-Testing : Validate against off-target kinases (e.g., JAK2, EGFR) to rule out false positives in enzyme inhibition assays .

Q. Table 2: SAR Discrepancy Case Study

ModificationPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)Resolution Strategy
4-Phenyl Pyrazole1245Adjust solvation model in FEP
Cyclopropane Methyl825Include entropy penalty in MM-GBSA

Advanced: How to design pharmacokinetic studies for this compound?

Answer:

  • Metabolic Stability : Use human liver microsomes (HLM) with LC-MS/MS to measure half-life (t₁/₂). Optimize cyclopropane rigidity to reduce CYP3A4-mediated oxidation .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis (PBS, pH 7.4) to quantify unbound fraction (f₀). High PPB (>95%) may necessitate prodrug strategies .
  • Permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s) to assess intestinal absorption. Carboxylic acid may require ester prodrugs for improved bioavailability .

Advanced: What computational tools are optimal for modeling this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : GROMACS with CHARMM36 force field to simulate cyclopropane ring strain effects on binding pocket flexibility .
  • Docking : AutoDock Vina with PyRx interface, focusing on pyrazole’s π-π stacking with receptor aromatic residues (e.g., Phe330 in COX-2) .
  • QM/MM Hybrids : ONIOM (B3LYP/6-31G*:AMBER) to model electron density shifts during enzyme inhibition .

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